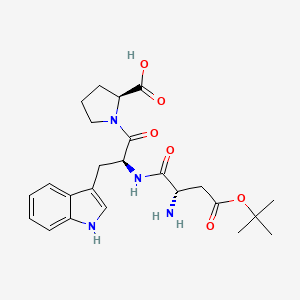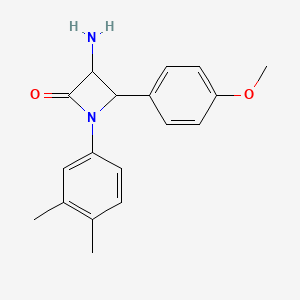
N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide is an organic compound with significant interest in various fields of scientific research This compound features a sulfonamide group attached to a benzene ring substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of sulfinamides or amines.
Applications De Recherche Scientifique
N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromoethyl)phthalimide
- N-(2-Bromoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- N-(2-Bromoethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide stands out due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts unique electronic and steric properties. These properties enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C8H8BrF2NO2S |
|---|---|
Poids moléculaire |
300.12 g/mol |
Nom IUPAC |
N-(2-bromoethyl)-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2 |
Clé InChI |
LOXRPARUQKGNOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)NCCBr)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)


![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)


![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)


![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)

![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
